N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-3,5-dimethoxybenzamide
Description
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-3,5-dimethoxybenzamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzamide core substituted with a tert-butyloxolan group, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-18(2,3)16-12(6-7-23-16)11-19-17(20)13-8-14(21-4)10-15(9-13)22-5/h8-10,12,16H,6-7,11H2,1-5H3,(H,19,20)/t12-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWCNDDZGNLLJU-WBMJQRKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCO1)CNC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1[C@H](CCO1)CNC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the tert-butyloxolan group: The oxolane ring is formed through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Attachment of the tert-butyloxolan group to the benzamide core: This step involves a nucleophilic substitution reaction where the oxolane ring is attached to the benzamide core via a suitable leaving group, such as a halide or a tosylate.
Introduction of the methoxy groups: The methoxy groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups such as halides or nitro groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using halides like bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-3,5-dimethoxybenzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The unique combination of the tert-butyloxolan group and the dimethoxybenzamide core imparts distinct chemical and physical properties to this compound. These properties may enhance its stability, solubility, and reactivity compared to other similar compounds, making it a valuable tool in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
